Cas no 73366-08-2 ((1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol)

73366-08-2 structure
Nom du produit:(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol
Numéro CAS:73366-08-2
Le MF:C10H18O
Mégawatts:154.249323368073
MDL:MFCD34562791
CID:2006217
PubChem ID:11892930
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol Propriétés chimiques et physiques
Nom et identifiant
-
- (-)-isopinocampheol
- (-)-Pinocampheol
- (1S)-(2endoH)-pinan-3endo-ol
- (1S, 2R, 3R, 5R)-3-Pinanol
- (1S:2R:3R)-Pinanol-(3)
- (2exoH)-pinan-3exo-ol
- 3-pinanol
- 3beta-Hydroxy-10alpha-pinan
- borneol
- d,l-Isopinocamphenol
- iso-pinocampheol
- Isopinocamphenol
- isopinocampheol
- rac-Isopinocampheol
- (1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol
- EINECS 252-882-3
- 983-480-2
- (1S,2R,3S,5R)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-ol
- 6L39MY43QK
- Neopinocampheol, (+)-
- (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
- (+)-Neopinocampheol
- EN300-20064426
- 73366-08-2
- DTXSID601208045
- Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1S,2R,3S,5R)-
- Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, [1S-(1alpha,2alpha,3alpha,5alpha)]-
- (+)-3alpha-Hydroxy-10alpha-pinane
- 36129-11-0
- (1S-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
- G32453
- DTXCID201639440
-
- MDL: MFCD34562791
- Piscine à noyau: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1
- La clé Inchi: REPVLJRCJUVQFA-HXFLIBJXSA-N
Propriétés calculées
- Qualité précise: 154.135765193Da
- Masse isotopique unique: 154.135765193Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 174
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 20.2Ų
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20064426-0.1g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 0.1g |
$62.0 | 2023-09-16 | |
Enamine | EN300-20064426-10.0g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 10g |
$1040.0 | 2023-06-03 | |
Enamine | EN300-20064426-5g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 5g |
$701.0 | 2023-09-16 | |
Enamine | EN300-20064426-0.05g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 0.05g |
$39.0 | 2023-09-16 | |
Enamine | EN300-20064426-10g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 10g |
$1040.0 | 2023-09-16 | |
Aaron | AR027TWR-10g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 10g |
$1455.00 | 2023-12-15 | |
1PlusChem | 1P027TOF-2.5g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 2.5g |
$648.00 | 2024-04-21 | |
Enamine | EN300-20064426-0.25g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 0.25g |
$88.0 | 2023-09-16 | |
Enamine | EN300-20064426-0.5g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 0.5g |
$164.0 | 2023-09-16 | |
Enamine | EN300-20064426-5.0g |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
73366-08-2 | 95% | 5g |
$701.0 | 2023-06-03 |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo3.1.1heptan-3-ol Littérature connexe
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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